Dehydroxy Bromocelecoxib

Synthetic Chemistry Nucleophilic Substitution Celecoxib Derivatization

Researchers requiring a celecoxib intermediate with a reactive derivatization handle often face supply gaps; generic impurities lack the bromomethyl group essential for nucleophilic substitution. Dehydroxy Bromocelecoxib (CAS 170570-75-9) solves this as a dual-purpose synthetic building block and certified reference standard (Celecoxib Impurity 23/54). - Enables synthesis of celecoxib analog libraries via amine, thiol, or alkoxide coupling at the bromomethyl site - Serves as HPLC/UPLC impurity marker with distinct melting point (154-156°C) for pharmacopoeial method validation - Stocked in 50 mg, 500 mg, and bulk custom quantities for rapid global dispatch

Molecular Formula C17H13BrF3N3O2S
Molecular Weight 460.3 g/mol
Cat. No. B13437612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroxy Bromocelecoxib
Molecular FormulaC17H13BrF3N3O2S
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26)
InChIKeyMRBRJRAADVUUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroxy Bromocelecoxib Overview


Dehydroxy Bromocelecoxib (CAS 170570-75-9) is a chemically modified derivative of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib, classified as a diaryl-substituted pyrazole bearing a trifluoromethyl group and a sulfonamide moiety. It functions as an intermediate in the synthesis of celecoxib and structurally related COX-2 inhibitors, and is also utilized as an analytical reference standard in pharmaceutical quality control . The compound features a bromomethyl substituent at the para-position of one phenyl ring (4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide), a structural feature that fundamentally distinguishes it from the methyl-substituted parent compound celecoxib .

Dehydroxy Bromocelecoxib: Key Differentiators


Procurement of this specific compound cannot be satisfied by substituting it with other celecoxib impurities, metabolites, or even closely related COX-2 inhibitors. Dehydroxy Bromocelecoxib possesses a unique bromomethyl (-CH₂Br) substituent that confers a distinct chemical reactivity profile, enabling nucleophilic substitution reactions that are not possible with celecoxib's methyl group or the bromophenyl moiety of SC-558 . Unlike other celecoxib impurities that primarily serve as analytical markers, this bromomethyl functionality makes Dehydroxy Bromocelecoxib a versatile synthetic building block for further derivatization—a capability absent in non-halogenated or differently halogenated analogs . Substituting with an alternative compound lacking this reactive handle would fundamentally alter experimental outcomes in synthetic chemistry workflows, and using an incorrect reference standard would compromise the accuracy of analytical method validation for celecoxib manufacturing .

Dehydroxy Bromocelecoxib: Comparative Evidence


Synthetic Reactivity of Bromomethyl Group

Dehydroxy Bromocelecoxib contains a bromomethyl (-CH₂Br) group at the para-position of the phenyl ring, whereas the parent compound celecoxib bears a methyl (-CH₃) substituent at the same position. This structural difference confers fundamentally distinct chemical reactivity: the bromomethyl group serves as an electrophilic site capable of undergoing nucleophilic substitution reactions with amines, thiols, alkoxides, and other nucleophiles, enabling the synthesis of diverse celecoxib-derived analogs, conjugates, and probe molecules . In contrast, celecoxib's methyl group is chemically inert under standard nucleophilic substitution conditions, lacking any reactive handle for straightforward derivatization . This reactive handle makes Dehydroxy Bromocelecoxib uniquely positioned as a versatile intermediate for generating compound libraries where celecoxib cannot serve as a direct starting material.

Synthetic Chemistry Nucleophilic Substitution Celecoxib Derivatization

Analytical Reference Standard Distinction

Dehydroxy Bromocelecoxib is formally designated as a celecoxib impurity (Celecoxib Impurity 23 / Celecoxib Impurity 54) and is utilized as an analytical reference standard in pharmaceutical quality control for celecoxib manufacturing [1]. Its distinct molecular formula (C₁₇H₁₃BrF₃N₃O₂S) and exact mass (460.27 g/mol) differ from both the parent drug celecoxib (C₁₇H₁₄F₃N₃O₂S; 381.37 g/mol) and the related COX-2 inhibitor SC-558 (C₁₆H₁₁BrF₃N₃O₂S; 446.24 g/mol) . This molecular distinction ensures unique chromatographic retention time and distinct mass spectrometric detection properties, allowing unequivocal identification and quantification of this specific impurity in active pharmaceutical ingredient (API) batches. The compound serves a validated application as an impurity reference marker in validated analytical methods for celecoxib purity assessment, a function that cannot be fulfilled by generic COX-2 inhibitors or structurally dissimilar celecoxib metabolites .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Structural Comparison with SC-558

Dehydroxy Bromocelecoxib and the COX-2 selective inhibitor SC-558 share a common diarylpyrazole scaffold with a trifluoromethyl group and a para-brominated aromatic substituent, yet possess fundamentally different substitution patterns. Dehydroxy Bromocelecoxib features a sulfonamide-bearing phenyl ring and a separate bromomethylphenyl ring, whereas SC-558 incorporates a para-bromophenyl ring directly attached to the pyrazole core with the sulfonamide group positioned on a distinct phenyl ring . This topological distinction affects the three-dimensional binding orientation within the COX-2 active site and influences electronic distribution across the molecule. SC-558 has been reported as a potent COX-2 inhibitor with an IC₅₀ value of 9.3 nM in enzyme inhibition assays, representing a validated pharmacological benchmark . The structural difference between the two compounds enables differential binding interactions with the COX-2 enzyme's hydrophobic side pocket and sulfonamide-binding arginine residue (Arg513), which may translate to distinct potency and selectivity profiles in cellular and in vivo contexts .

COX-2 Pharmacology Structural Biology Ligand Design

Bromocelecoxib as Pharmacophore Template

Bromocelecoxib (S-58), a close structural analog of Dehydroxy Bromocelecoxib that bears a para-bromophenyl substituent rather than a bromomethyl group, has been employed as a co-crystallized ligand in COX-2 structural studies and serves as a validated pharmacophore template for structure-based drug design [1]. Multiple independent research groups have demonstrated that novel COX-2 inhibitor candidates exhibit binding patterns and interactions similar to bromocelecoxib (S-58) when docked into the COX-2 active site, confirming its utility as a benchmark for assessing putative COX-2 ligands [2][3]. Compounds designed to mimic this binding mode have achieved COX-2 IC₅₀ values ranging from 0.54–3.14 μM with COX-2/COX-1 selectivity, demonstrating that the bromocelecoxib scaffold provides a robust starting point for inhibitor optimization [2]. The structural homology between Dehydroxy Bromocelecoxib and the validated bromocelecoxib template supports the compound's utility in molecular docking validation studies and pharmacophore development workflows.

Molecular Docking Drug Discovery Pharmacophore Modeling

Dehydroxy Bromocelecoxib Applications


Synthesis of Celecoxib-Derived Probes

Dehydroxy Bromocelecoxib serves as a versatile intermediate for the synthesis of structurally diverse celecoxib analogs via nucleophilic substitution at the reactive bromomethyl group. Researchers can couple this compound with amines, thiols, or alkoxides to generate libraries of celecoxib derivatives bearing varied functional appendages, enabling structure-activity relationship (SAR) studies, fluorescent probe development, or targeted conjugate synthesis that cannot be accessed directly from celecoxib .

Impurity Reference Standard for Celecoxib

The compound is formally designated as Celecoxib Impurity 23 (or Impurity 54) and is utilized as a certified analytical reference standard in pharmaceutical manufacturing quality control. It enables accurate identification, quantification, and method validation for HPLC/UPLC impurity profiling of celecoxib active pharmaceutical ingredient batches, ensuring compliance with pharmacopoeial purity specifications .

Molecular Docking and Pharmacophore Studies

Based on the demonstrated utility of the structurally related bromocelecoxib (S-58) as a co-crystallized COX-2 ligand and validated pharmacophore template, Dehydroxy Bromocelecoxib can be employed as a reference compound in molecular docking validation studies. Its diarylpyrazole scaffold with trifluoromethyl and sulfonamide moieties provides a benchmark for assessing the binding mode congruence of novel COX-2 inhibitor candidates in silico prior to synthesis and biological evaluation [1].

COX-2 SAR and Chemical Probe Development

The distinct substitution pattern of Dehydroxy Bromocelecoxib (bromomethylphenyl vs. the bromophenyl motif in SC-558) makes it a valuable tool compound for comparative structure-activity relationship studies of COX-2 inhibitors. The reactive bromomethyl handle additionally enables the synthesis of affinity probes or biotinylated derivatives for target engagement studies and chemoproteomic profiling of COX-2 binding partners .

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